molecular formula C23H20N2S B11566912 4-(biphenyl-4-yl)-N-(2,5-dimethylphenyl)-1,3-thiazol-2-amine

4-(biphenyl-4-yl)-N-(2,5-dimethylphenyl)-1,3-thiazol-2-amine

Cat. No.: B11566912
M. Wt: 356.5 g/mol
InChI Key: POUOTCXJWMDGRF-UHFFFAOYSA-N
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Description

4-{[1,1’-BIPHENYL]-4-YL}-N-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE is an organic compound that features a biphenyl group, a thiazole ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1,1’-BIPHENYL]-4-YL}-N-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE typically involves the formation of the thiazole ring followed by the introduction of the biphenyl and dimethylphenyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent steps include the coupling of the biphenyl and dimethylphenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[1,1’-BIPHENYL]-4-YL}-N-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

4-{[1,1’-BIPHENYL]-4-YL}-N-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 4-{[1,1’-BIPHENYL]-4-YL}-N-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[1,1’-BIPHENYL]-4-YL}-N-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20N2S

Molecular Weight

356.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-4-(4-phenylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C23H20N2S/c1-16-8-9-17(2)21(14-16)24-23-25-22(15-26-23)20-12-10-19(11-13-20)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,24,25)

InChI Key

POUOTCXJWMDGRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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